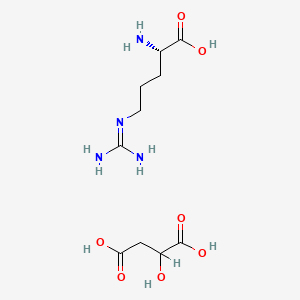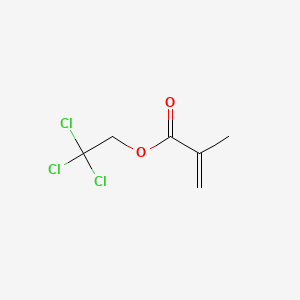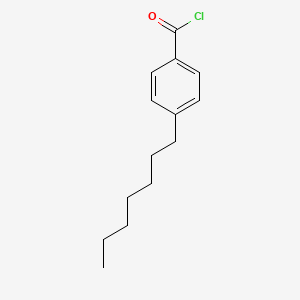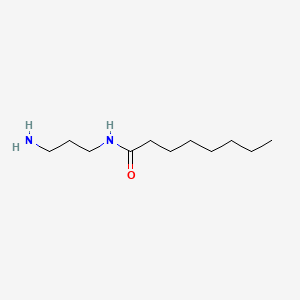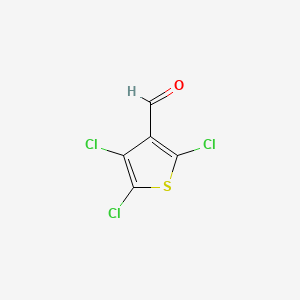
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol
Overview
Description
The compound appears to be a type of organic molecule with several hydroxyl (-OH) groups, a methoxy (-OCH3) group, and a hydroxymethyl (-CH2OH) group attached to an oxane ring. The (2R,3S,4S,5R,6S) notation indicates the stereochemistry of the molecule, i.e., the spatial arrangement of the atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxane ring, possibly through a cyclization reaction, followed by the introduction of the hydroxyl, methoxy, and hydroxymethyl groups. The stereochemistry would need to be carefully controlled during the synthesis.Molecular Structure Analysis
The molecule contains several stereocenters, which are carbon atoms bonded to four different groups. These stereocenters are responsible for the molecule’s chirality, or “handedness”. The R and S designations indicate the configurations of these stereocenters.Chemical Reactions Analysis
The hydroxyl groups in the molecule could potentially be involved in various chemical reactions, such as esterification or substitution reactions. The oxane ring could also undergo ring-opening reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and stereochemistry. For example, the presence of multiple hydroxyl groups could make the compound highly polar and capable of forming hydrogen bonds, which would affect its solubility, boiling point, etc.Scientific Research Applications
Solubility Studies
Solubility in Ethanol-Water Solutions : Research on similar compounds like d-galactose and d-raffinose, which share structural similarities with the specified compound, reveals their solubility characteristics in ethanol-water solutions. These studies are crucial for understanding the solubility behavior of such compounds in various solvents (Zhang, Gong, Wang, & Qu, 2012).
Solubility in Different Temperatures : Similar saccharides' solubility in ethanol-water mixtures was found to increase with equilibrium temperature, providing insights into the temperature-dependent solubility of related compounds (Gong, Wang, Zhang, & Qu, 2012).
Structural Analysis
- Molecular Conformation : Studies on similar molecules like β-d-Altrose, which have structural similarities, focus on their molecular conformation and hydrogen bonding, offering insights into the structural behavior of such compounds (Watanabe, Yoshida, Takeda, Ishi, & Kamitori, 2009).
Chemical Synthesis
Synthesis of Chromeno[4,3-b]pyridines : Research involving the condensation of compounds with similar structures has led to the synthesis of chromeno[4,3-b]pyridines, demonstrating the chemical reactivity and potential applications of these compounds in organic synthesis (Mamedov et al., 2008).
Hydrogen Bonding Properties in Aqueous Solution : The hydrogen bonding properties of polyols, including compounds structurally similar to the specified chemical, have been studied using NMR spectroscopy, providing a deeper understanding of their interactions in solutions (Oruç, Varnali, & Bekiroğlu, 2018).
Synthesis of C-linked Disaccharide Mimetics : Research involving the synthesis of C-linked disaccharide analogues from dipyranones, which are structurally related to the compound , illustrates its potential in the synthesis of complex organic molecules (Harding et al., 2003).
Physical Properties Analysis
Density and Viscosity in Aqueous Solutions : Studies on the densities and viscosities of sugar alcohol aqueous solutions, including compounds structurally akin to the specified chemical, are significant for understanding the physical properties of these substances in different concentrations and temperatures (Zhu, Ma, & Zhou, 2010).
N-Methoxy-1,3-oxazinane Nucleic Acids (MOANAs) : Research into the synthesis of modified oligonucleotides using derivatives similar to the mentioned compound provides insights into the potential applications of these compounds in nucleic acid chemistry (Afari, Virta, & Lönnberg, 2022).
Safety And Hazards
Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The study of this compound could potentially contribute to various fields, such as organic chemistry, medicinal chemistry, materials science, etc., depending on its properties and applications.
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZPEZUBVIAKKS-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976389 | |
| Record name | 2-Methoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol | |
CAS RN |
6092-24-6 | |
| Record name | 2-Methoxyphenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6092-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaiacol-beta-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



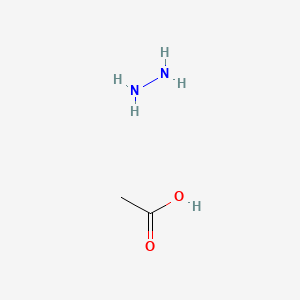
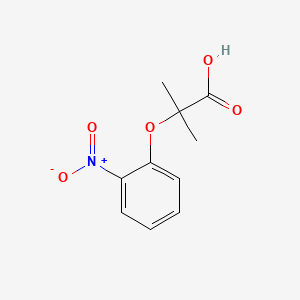

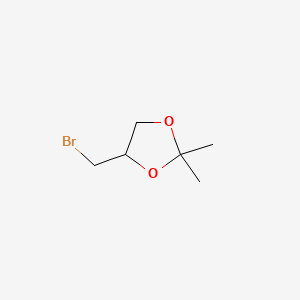
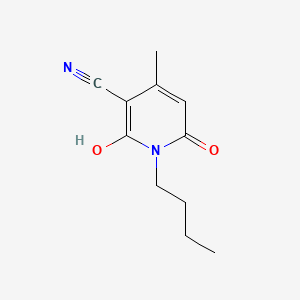

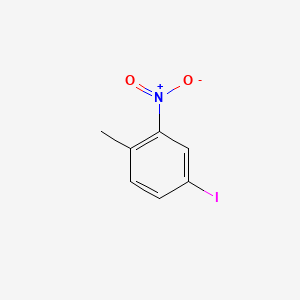
![1,1,2-Trimethyl-1H-benzo[E]indole](/img/structure/B1329958.png)
